TMS-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

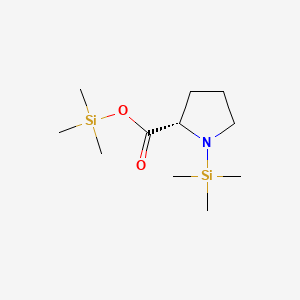

trimethylsilyl (2S)-1-trimethylsilylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGIXVJPGFXLRM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCC1C(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)N1CCC[C@H]1C(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Derivatives of L-Proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structures, properties, synthesis, and applications of trimethylsilyl (TMS) derivatives of L-proline. L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring.[1] This rigid, cyclic structure imparts significant conformational constraints, making proline and its analogues valuable building blocks, or "tectons," in drug design and peptide synthesis.[2] Protecting the reactive carboxyl and amino groups is a critical step in many synthetic applications. Trimethylsilylation is a common and effective method for this purpose, enhancing solubility in organic solvents and enabling specific chemical transformations.

The term "TMS-L-proline" can refer to two primary derivatives: the mono-silylated L-proline trimethylsilyl ester and the di-silylated N,O-Bis(trimethylsilyl)proline. This document will detail the properties and protocols associated with both compounds.

Chemical Structure and Properties

The silylation of L-proline can occur at the carboxylic acid group, the amine group, or both. The two most common derivatives are detailed below.

L-Proline, Trimethylsilyl Ester (Mono-TMS-L-proline)

In this derivative, the carboxylic acid group of L-proline is converted to a trimethylsilyl ester.

-

IUPAC Name: trimethylsilyl (2S)-pyrrolidine-2-carboxylate[3]

-

Synonyms: L-Proline, TMS derivative; l-Proline, trimethylsilyl ester[4][5]

-

Chemical Structure: The core structure is the L-proline pyrrolidine ring with the carboxylic acid hydrogen replaced by a trimethylsilyl group (-Si(CH₃)₃). The secondary amine remains unprotected.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂Si | [3][4] |

| Molecular Weight | 187.31 g/mol | [3][4] |

| CAS Number | 26555-63-5 (Referenced indirectly) | Not explicitly in results, but linked to structure |

| InChI Key | ZHHOUXSQMHJPRA-ZETCQYMHSA-N | [3] |

| Canonical SMILES | C--INVALID-LINK--(C)OC(=O)C1CCCN1 | [3] |

| logP (Octanol/Water) | 1.116 (Crippen Method) | [5] |

| log₁₀WS (Water Solubility) | 0.72 (Crippen Method) | [5] |

| Non-polar Retention Index | 1178.30 | [5] |

L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (Di-TMS-L-proline)

This is the fully protected derivative where both the carboxylic acid and the secondary amine bear a trimethylsilyl group.

-

IUPAC Name: trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate[6]

-

Synonyms: L-Proline, 2TMS derivative; N,O-Bis-(trimethylsilyl)proline; Proline, di-TMS[6][7]

-

Chemical Structure: The structure consists of the L-proline pyrrolidine ring where the hydrogen of the carboxylic acid is replaced by a TMS group, and the hydrogen of the secondary amine is also replaced by a TMS group.[3] This modification increases lipophilicity and steric bulk.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅NO₂Si₂ | [6][7] |

| Molecular Weight | 259.49 g/mol | [6][7] |

| CAS Number | 7364-47-8 | [6][7] |

| InChI Key | DKGIXVJPGFXLRM-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | C--INVALID-LINK--(C)N1CCCC1C(=O)O--INVALID-LINK--(C)C | [6] |

| Exact Mass | 259.14238211 Da | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is typically achieved through a direct silylation reaction.

General Silylation Protocol

The preparation of this compound involves reacting L-proline with a silylating agent under anhydrous conditions.[3] The degree of silylation (mono- vs. di-) can be controlled by the stoichiometry of the reagents and reaction conditions.

Reagents and Materials:

-

L-Proline

-

Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)

-

Base (HCl scavenger): Triethylamine (Et₃N) or Imidazole

-

Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware, dried in an oven

Detailed Methodology:

-

Preparation: Dry all glassware thoroughly in an oven to remove any residual water, which can quench the silylating agent.

-

Reaction Setup: Suspend L-proline in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add the base (e.g., triethylamine) to the suspension. For di-silylation, at least two equivalents of base are required to neutralize the HCl generated from both the carboxyl and amine groups.

-

Addition of Silylating Agent: Cool the mixture in an ice bath (0°C). Slowly add the silylating agent (e.g., TMSCl) dropwise. For di-silylation, at least two equivalents of TMSCl are needed. The reaction is exothermic.

-

L-Proline + 2 TMSCl --(Base)--> Di-TMS-L-proline + 2 HCl[3]

-

-

Reaction Progression: Allow the reaction to warm to room temperature (approx. 25°C) and stir for several hours until completion. Reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the resulting salt (e.g., triethylammonium chloride) is typically removed by filtration. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

-

Final Product: The crude product can be further purified by vacuum distillation or silica gel chromatography to yield the pure this compound derivative.[3]

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of L-proline and its TMS-derivatives make them highly useful in various scientific domains.

Protecting Group in Peptide Synthesis

The primary application of this compound is in organic synthesis, particularly in the construction of peptides. The TMS group serves as an effective protecting group for the carboxyl and amine functionalities, preventing unwanted side reactions during peptide coupling steps. The L-configuration of the original proline is preserved during silylation, maintaining the crucial stereochemistry for biological activity.[3]

Diagram of TMS as a Protecting Group

Caption: Logical workflow of using this compound in peptide synthesis.

Analytical Derivatization

TMS derivatives of amino acids, including L-proline, are widely used in analytical chemistry. Their increased volatility and thermal stability make them suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] The NIST Chemistry WebBook lists mass spectrometry and GC data for both mono- and di-TMS-L-proline, highlighting their importance in metabolomics and other analytical fields.[7][8]

Role in Drug Design

L-proline itself is a cornerstone in drug design due to its rigid structure, which can be used to control the conformation of peptides and small molecules.[2] Proline analogues are investigated for tuning the biological and physicochemical properties of pharmaceuticals.[9] While this compound is primarily a synthetic intermediate, its use enables the creation of complex proline-containing molecules that are explored as potential therapeutics, such as enzyme inhibitors.[2][10]

Biological Context: L-Proline Biosynthesis

For drug development professionals targeting metabolic pathways, understanding the biosynthesis of L-proline is crucial. Proline accumulation is a key physiological response in plants to environmental stress and plays diverse roles in human cell biology, from protein synthesis to redox signaling.[10][11][12] L-proline is primarily synthesized from glutamate.

Diagram of L-Proline Biosynthesis from Glutamate

Caption: The glutamate pathway for L-proline biosynthesis in many organisms.

References

- 1. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Proline Trimethylsilyl Ester () for sale [vulcanchem.com]

- 4. L-Proline, TMS derivative [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | C11H25NO2Si2 | CID 522501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Proline, 2TMS derivative [webbook.nist.gov]

- 8. L-Proline, 2TMS derivative [webbook.nist.gov]

- 9. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

An In-depth Technical Guide to the Synthesis and Characterization of TMS-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsilyl (TMS)-derivatives of L-proline. The focus of this document is on N,O-bis(trimethylsilyl)-L-proline, the di-silylated derivative, which is a key intermediate in peptide synthesis and other organic transformations. This guide offers detailed experimental protocols, thorough characterization data, and visual representations of the synthesis workflow to aid researchers in their practical applications.

Introduction

L-proline is a unique secondary amino acid with a pyrrolidine ring, which imparts significant conformational rigidity to peptides and proteins. The protection of its carboxyl and amino groups is a critical step in many synthetic procedures. Silylation, the introduction of a trimethylsilyl (TMS) group, is a common and effective method for this purpose. The resulting TMS-L-proline derivatives are more volatile and soluble in nonpolar organic solvents, facilitating their use in various reactions, particularly in peptide synthesis where they serve as transient protecting groups.[1]

This guide will focus on the preparation and analysis of the di-silylated product, N,O-bis(trimethylsilyl)-L-proline, where both the carboxylic acid and the secondary amine are protected with a TMS group.

Synthesis of N,O-bis(trimethylsilyl)-L-proline

The synthesis of N,O-bis(trimethylsilyl)-L-proline is typically achieved through the reaction of L-proline with a silylating agent. Common silylating agents include trimethylsilyl chloride (TMSCl) in the presence of a base, or hexamethyldisilazane (HMDS).[1]

General Reaction Scheme

The overall reaction for the formation of N,O-bis(trimethylsilyl)-L-proline can be represented as follows:

L-Proline + 2 TMS-X → N,O-bis(trimethylsilyl)-L-proline + 2 HX

Where TMS-X can be TMSCl or part of the HMDS molecule.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N,O-bis(trimethylsilyl)-L-proline.

Materials:

-

L-proline

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) (as a catalyst)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)[1]

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add L-proline.

-

To the flask, add an excess of hexamethyldisilazane (HMDS). A typical molar ratio of L-proline to HMDS is 1:2 to 1:3.

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl) to the suspension. This accelerates the reaction.

-

The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by observing the dissolution of L-proline.

-

After the reaction is complete (typically after several hours, when the solution becomes clear), the excess HMDS and any volatile by-products are removed under reduced pressure.

-

The resulting crude N,O-bis(trimethylsilyl)-L-proline can be purified by vacuum distillation or silica gel chromatography to yield a pure product.[1]

Critical Parameters:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the silylating agents and the product. All glassware should be thoroughly dried, and anhydrous solvents should be used.

-

Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, temperatures should be controlled to prevent desilylation, generally between 0-25°C for purification.[1]

Characterization of N,O-bis(trimethylsilyl)-L-proline

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₅NO₂Si₂ |

| Molecular Weight | 259.49 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| IUPAC Name | trimethylsilyl 1-(trimethylsilyl)pyrrolidine-2-carboxylate |

| Synonyms | L-Proline, 2TMS derivative; N,O-Di-TMS-L-proline |

Spectroscopic Data

3.2.1. ¹H-NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | m | 2H | CH₂-N of pyrrolidine ring |

| 2.15 | m | 2H | CH₂-COO of pyrrolidine ring |

| 0.20 | s | 18H | Si(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

3.2.2. ¹³C-NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (ester) |

| ~60 | α-CH |

| ~47 | δ-CH₂ |

| ~30 | β-CH₂ |

| ~25 | γ-CH₂ |

| ~0 | Si(CH₃)₃ |

(Predicted values based on typical shifts for similar structures)

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic and Si-CH₃) |

| ~1740 | C=O stretch (silyl ester) |

| ~1250, 840, 750 | Si-C stretch and Si(CH₃)₃ rocking/bending |

| ~1100-1000 | C-N stretch and C-O stretch |

(Predicted values based on typical functional group absorptions)

3.2.4. Mass Spectrometry (GC-MS)

| m/z | Fragment Ion | Relative Abundance (%) |

| 216 | [M⁺ - Si(CH₃)₃] | 81 |

| 170 | [C₇H₁₀NO₂Si⁺] | 73 |

| 73 | [Si(CH₃)₃⁺] | High |

Data obtained from GC-MS analysis of insect secretions containing this compound.[1]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for N,O-bis(trimethylsilyl)-L-proline.

Characterization Workflow

Caption: Characterization workflow for this compound.

Applications in Research and Development

The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The TMS groups effectively shield the reactive amino and carboxyl functionalities, preventing unwanted side reactions during peptide coupling. These protecting groups can be readily removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF), without causing racemization.[1] This makes this compound a valuable tool for the synthesis of proline-rich peptides and other complex peptide structures.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N,O-bis(trimethylsilyl)-L-proline. The experimental protocols and comprehensive characterization data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The straightforward synthesis and the wealth of analytical techniques available for its characterization make this compound an accessible and versatile building block for a variety of applications in organic and medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of TMS-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylsilyl (TMS) derivatives of L-proline. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the analysis and chemical manipulation of proline are crucial. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

Physical and Chemical Properties

TMS-L-proline primarily exists in two forms: the mono-silylated derivative (L-Proline, TMS derivative) and the di-silylated derivative (L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester). The di-silylated form, where both the carboxylic acid and the amine group are protected by a TMS group, is commonly used in applications requiring increased volatility and stability, such as gas chromatography.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of L-Proline and this compound Derivatives

| Property | L-Proline | L-Proline, TMS derivative (mono-TMS) | L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (di-TMS) |

| CAS Number | 147-85-3 | Not specified | 7364-47-8[1][2] |

| Molecular Formula | C₅H₉NO₂ | C₈H₁₇NO₂Si | C₁₁H₂₅NO₂Si₂[1][2] |

| Molecular Weight | 115.13 g/mol | 187.3116 g/mol | 259.49 g/mol [1][2] |

| Melting Point | 220-222 °C (decomposes) | N/A | N/A |

| Boiling Point | N/A | N/A | N/A |

| Solubility in Water | Highly soluble | N/A | Log10WS: 2.03 (calculated)[2] |

| Appearance | White crystalline solid | N/A | N/A |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | L-Proline | L-Proline, TMS derivative (mono-TMS) | L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (di-TMS) |

| ¹H NMR | Chemical shifts available[3] | N/A | N/A |

| ¹³C NMR | Chemical shifts available[4] | N/A | N/A |

| FT-IR | Characteristic peaks assigned[5][6] | N/A | Characteristic peaks can be inferred from functional groups |

| GC-MS Retention Index (Kovats) | N/A | 1342.33 (on 5%-phenyl-95%-dimethylpolysiloxane column) | Standard non-polar: 1296.99 - 1308.31[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, derivatization, and analysis of this compound.

Synthesis of N,O-bis(trimethylsilyl)-L-proline

The synthesis of di-TMS-L-proline is typically achieved through a silylation reaction, which replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl groups.

Materials:

-

L-proline

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile)

-

Reaction vial with a screw cap

-

Heating block or water bath

-

Nitrogen gas supply

Procedure:

-

Weigh a precise amount of L-proline (e.g., 1-5 mg) into a clean, dry reaction vial.

-

Add the anhydrous solvent to dissolve the L-proline. The volume will depend on the subsequent analytical method.

-

Add an excess of the silylating agent, MSTFA with 1% TMCS. A typical ratio is 50-100 µL of MSTFA for every 1 mg of analyte.

-

Cap the vial tightly and vortex briefly to ensure thorough mixing.

-

Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting solution containing N,O-bis(trimethylsilyl)-L-proline is now ready for analysis, for example, by GC-MS.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amino acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

-

Autosampler

GC Conditions (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold at 300°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to library spectra for confirmation of its identity. The fragmentation pattern of di-TMS-L-proline typically shows characteristic ions.

Signaling Pathways Involving L-Proline

It is crucial to note that the following signaling pathways are associated with L-proline itself, not its TMS derivatives. This compound is primarily a synthetic derivative used for analytical purposes and is not known to have a direct biological signaling role. L-proline, however, is increasingly recognized as a signaling molecule that can influence various cellular processes.

L-Proline and TGF-β Signaling

L-proline metabolism is closely linked to the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in the context of collagen synthesis and fibrosis. TGF-β can stimulate the uptake of L-proline by cells, providing the necessary building blocks for the increased production of collagen, a proline-rich protein. Furthermore, proline biosynthesis can act as a redox vent to mitigate mitochondrial stress induced by TGF-β.[7][8]

References

- 1. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | C11H25NO2Si2 | CID 522501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (CAS 7364-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. bmse000047 L-Proline at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

The Enigmatic Role of Silylation in Proline Organocatalysis: A Technical Guide to the Mechanism of TMS-L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of TMS-L-proline in organocatalysis. While L-proline has established itself as a cornerstone of asymmetric catalysis, the precise role and catalytic activity of its trimethylsilyl (TMS) derivatives, particularly N,O-bis(trimethylsilyl)-L-proline, remain a subject of nuanced discussion due to limited direct research. This document provides a comprehensive overview of the well-established mechanism of L-proline catalysis, a theoretical exploration of the impact of TMS functionalization, and an introduction to the more extensively studied silylated prolinol derivatives.

The Foundational Mechanism: L-Proline in Organocatalysis

L-proline is a bifunctional catalyst, leveraging both its secondary amine and carboxylic acid moieties to facilitate a variety of asymmetric transformations, most notably aldol, Mannich, and Michael reactions.[1][2][3] The catalytic cycle primarily proceeds through two key pathways: enamine and iminium ion catalysis.

Enamine Catalysis

In reactions where a carbonyl compound acts as a nucleophile (e.g., the aldol reaction), L-proline catalyzes the transformation via an enamine intermediate.[4][5]

The catalytic cycle involves:

-

Enamine Formation: The secondary amine of L-proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process involves the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then deprotonated to yield the enamine.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde) in a highly stereocontrolled manner. The stereochemical outcome is dictated by the geometry of the enamine and the direction of the electrophilic attack, which is influenced by the steric hindrance of the proline ring.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the L-proline catalyst, which re-enters the catalytic cycle.

References

The Pivotal Role of the Trimethylsilyl Group in Enhancing L-Proline-Based Organocatalysis

For Immediate Release

Shanghai, China – October 31, 2025 – In the ever-evolving landscape of asymmetric organocatalysis, the modification of catalysts to enhance their efficacy is a cornerstone of innovation. This technical guide delves into the critical role of the trimethylsilyl (TMS) group in augmenting the catalytic activity and stereoselectivity of L-proline and its derivatives, particularly in carbon-carbon bond-forming reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents comparative data, and provides detailed experimental protocols to illuminate the advantages conferred by the strategic incorporation of a TMS moiety.

Executive Summary

L-proline has long been recognized as a versatile and environmentally benign organocatalyst. However, its application can be limited by factors such as solubility and modest catalytic activity in certain transformations. The introduction of a trimethylsilyl (TMS) group, particularly through the O-silylation of proline-derived alcohols like diphenylprolinol, has emerged as a powerful strategy to overcome these limitations. The resulting catalysts, often referred to as Hayashi-Jørgensen catalysts, exhibit dramatically improved performance in a range of asymmetric reactions, including aldol and Michael additions. This enhancement is primarily attributed to the steric bulk of the TMS-ether group, which plays a crucial role in the stereochemical control of the reaction by preventing the formation of undesired byproducts and directing the approach of the electrophile.

The Mechanistic Impact of the Trimethylsilyl Group

The catalytic cycle of proline and its derivatives generally proceeds through the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound. The stereoselectivity of the subsequent reaction is dictated by the facial bias presented by the chiral catalyst to the incoming electrophile.

The introduction of a bulky O-trimethylsilyl group on a prolinol scaffold, such as in (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, imparts several key advantages:

-

Prevention of Aminal Formation: Unmodified prolinols can react with aldehydes to form an aminal, a catalytically inactive species. The silylation of the hydroxyl group blocks this pathway, ensuring the efficient formation of the crucial enamine intermediate.[1]

-

Steric Shielding and Stereodirecting Effect: The voluminous diphenyl(trimethylsilyloxy)methyl group creates a highly congested steric environment. This bulkiness effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face, thereby leading to high enantioselectivity.[1] This steric hindrance is a key factor in the high diastereoselectivities and enantioselectivities observed in reactions catalyzed by these modified prolinols.[1]

-

Enhanced Solubility and Activity: Silyl-ether derivatives of proline catalysts are generally more soluble in organic solvents and exhibit higher catalytic activity compared to the parent proline.

Below is a diagram illustrating the proposed catalytic cycle for an asymmetric Michael addition using an O-TMS-diphenylprolinol catalyst, highlighting the role of the TMS group in stereocontrol.

Quantitative Comparison of Catalytic Performance

The enhanced efficacy of TMS-modified proline catalysts is evident in the improved yields and enantioselectivities observed in various asymmetric reactions. While direct side-by-side comparisons in the literature under identical conditions are not always available, the general trend indicates a significant improvement over unmodified L-proline. For instance, in the asymmetric Michael reaction of aldehydes with nitroalkenes, the use of diphenylprolinol silyl ether leads to products in nearly optically pure form in most cases examined.[1]

Table 1: Illustrative Comparison of L-proline and a Prolinamide Derivative in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| L-proline | -25 | 48 | 6 | 70 |

| Prolinamide 3h* | -25 | 48 | 66 | 93 |

*Note: Prolinamide 3h is a derivative of L-proline, and this data illustrates the significant impact of structural modification on catalyst performance. Direct quantitative comparisons for TMS-derivatives under the exact same conditions are sparse in the reviewed literature, but the trend of improved yield and enantioselectivity is consistently reported.[2]

Experimental Protocols

Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

This protocol describes the synthesis of a commonly used Hayashi-Jørgensen catalyst.

Materials:

-

(S)-diphenylprolinol (1.00 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Imidazole (3.00 eq.)

-

Trimethylchlorosilane (2.50 eq.)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-diphenylprolinol (15.8 mmol) in dichloromethane (40 mL) in a suitable reaction flask.

-

Add imidazole (47.4 mmol) to the solution at 0 °C.

-

Slowly add trimethylchlorosilane (39.5 mmol) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with methyl tert-butyl ether (100 mL).

-

Filter the mixture to remove any insoluble material.

-

Wash the organic phase sequentially with water (50 mL) and saturated aqueous sodium chloride solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol outlines a typical application of the O-TMS-diphenylprolinol catalyst.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst, e.g., 20 mol%)

-

Nitroalkene (e.g., nitrostyrene, 1.0 eq.)

-

Aldehyde (e.g., propanal, 10 eq.)

-

Solvent (e.g., Chloroform)

Procedure:

-

To a solution of the nitroalkene (e.g., 1.0 mmol) and the catalyst (e.g., 0.2 mmol) in the chosen solvent, add the aldehyde (e.g., 10 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC.

-

Upon completion, quench the reaction and purify the product by flash column chromatography.

Logical Workflow for Catalyst Selection and Application

The decision to use a TMS-modified proline catalyst over L-proline itself can be guided by the specific requirements of the desired transformation. The following workflow outlines the key considerations:

Conclusion

The incorporation of a trimethylsilyl group into L-proline-based catalysts, particularly in the form of O-silylated diphenylprolinol, represents a significant advancement in the field of asymmetric organocatalysis. The TMS group's primary role is to enhance stereocontrol through steric shielding, preventing the formation of inactive byproducts and directing the trajectory of reacting species. This leads to substantial improvements in both the yield and enantioselectivity of key carbon-carbon bond-forming reactions. For researchers and professionals in drug development and chemical synthesis, the use of these modified catalysts offers a powerful and reliable tool for the efficient construction of complex chiral molecules.

References

Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl-L-proline (TMS-L-proline) is a derivatized form of the amino acid L-proline, where the acidic proton of the carboxylic acid and the proton of the secondary amine are replaced by trimethylsilyl (TMS) groups. This modification significantly alters the physicochemical properties of the parent molecule, most notably its solubility in organic solvents. Understanding the solubility of this compound is critical for its application in various chemical syntheses, particularly in peptide chemistry and as a chiral catalyst, where reaction conditions and solvent choice are paramount. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in common organic solvents, outlines a general experimental protocol for its determination, and presents the information in a structured and accessible format for laboratory use.

Introduction to this compound

L-proline is a unique proteinogenic amino acid containing a secondary amine. The silylation of L-proline to form N,O-Bis(trimethylsilyl)-L-proline, commonly referred to as this compound, is a common strategy to increase its volatility for gas chromatography and to enhance its solubility in nonpolar organic solvents for various synthetic applications. The introduction of the two bulky, nonpolar TMS groups drastically reduces the intermolecular hydrogen bonding that characterizes solid L-proline, thereby facilitating its dissolution in a wider range of organic media.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a comprehensive range of common organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known properties of silylated compounds, a qualitative and estimated solubility profile can be constructed. Silylation renders the polar functional groups (carboxylic acid and amine) of L-proline nonpolar, thus a significant increase in solubility in nonpolar and moderately polar aprotic solvents is expected, while solubility in polar protic solvents may be reduced compared to the underivatized L-proline.

Quantitative Solubility Data

The following table summarizes the available and inferred solubility information for this compound in a selection of common organic solvents. It is important to note that much of this data is qualitative or estimated based on chemical principles due to a lack of specific published quantitative values.

| Solvent | Solvent Type | Expected Solubility | Notes |

| Non-Polar Aprotic | |||

| Hexane | Non-Polar Aprotic | Soluble | Silylated compounds generally show good solubility in hydrocarbons. |

| Toluene | Non-Polar Aprotic | Soluble | The aromatic nature of toluene can favorably interact with the TMS groups. |

| Moderately Polar Aprotic | |||

| Dichloromethane (DCM) | Moderately Polar Aprotic | Very Soluble | A common solvent for reactions involving silylated reagents. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Soluble | Often used as a solvent for silylation reactions and subsequent use of the product. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |

| Acetonitrile | Moderately Polar Aprotic | Soluble | A versatile solvent for a range of organic compounds. |

| Polar Aprotic | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong solvent capable of dissolving a wide array of organic molecules.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity may lead to good solubility, though it can be hygroscopic. |

| Polar Protic | |||

| Methanol | Polar Protic | Sparingly Soluble to Insoluble | TMS groups are susceptible to hydrolysis in the presence of protic solvents. |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Similar to methanol, risk of desilylation exists. |

| Water | Polar Protic | Insoluble | This compound is hydrophobic and will readily hydrolyze back to L-proline. |

Note: "Soluble" and "Very Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

Given the limited availability of specific data, a standardized experimental protocol is provided for researchers to determine the solubility of this compound in their solvents of choice. The isothermal shake-flask method is a reliable and commonly used technique.

Materials

-

This compound

-

Selected organic solvents (analytical grade, anhydrous)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, or NMR)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking ensures uniform mixing.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the solution through a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., GC-MS is suitable for volatile TMS derivatives) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of original solution) / 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Theoretical studies on TMS-L-proline transition states

An In-depth Technical Guide on Theoretical Studies of L-Proline and TMS-L-Prolinol Ether Transition States in Asymmetric Catalysis

Introduction

L-proline, a naturally occurring amino acid, has emerged as a remarkably effective and environmentally benign organocatalyst for a variety of asymmetric transformations, most notably the aldol reaction.[1][2] Its ability to facilitate carbon-carbon bond formation with high stereochemical control has made it a cornerstone of modern organic synthesis.[1] The catalytic prowess of L-proline is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, which act in concert to stabilize transition states.[1][3]

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of proline-catalyzed reactions.[4][5][6] These computational investigations provide invaluable insights into the structures and energies of intermediates and transition states, which are often transient and difficult to characterize experimentally.[4][5] By modeling the reaction pathways, researchers can rationalize the observed stereoselectivities and develop more efficient and selective catalysts.[4]

A significant advancement in this field has been the development of modified proline catalysts, such as trimethylsilyl (TMS)-protected prolinol ethers. These derivatives often exhibit enhanced catalytic activity and selectivity.[7] This guide provides a technical overview of the theoretical studies on the transition states of reactions catalyzed by L-proline and its TMS-ether derivatives, focusing on the mechanistic insights gained through computational analysis.

Catalytic Mechanisms and Key Intermediates

The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate, analogous to the function of Class I aldolase enzymes.[5][8] However, the complete catalytic cycle involves several key steps and intermediates, which have been the subject of considerable debate and computational study.[3][8]

1. Formation of the Enamine Intermediate: The catalytic cycle begins with the reaction between the proline catalyst and a ketone (e.g., acetone). This process can be complex, with the potential formation of oxazolidinone species, which can be considered either parasitic or key intermediates depending on the reaction conditions.[8][9] Computational studies suggest that in solvents like DMSO, the formation of the enamine is facilitated, and it is the key nucleophilic species that attacks the aldehyde.[5][6]

2. Carbon-Carbon Bond Formation: The crucial stereodetermining step is the reaction of the chiral enamine with an aldehyde. Theoretical models, particularly the Houk-List model, propose a cyclic transition state where the carboxylic acid group of proline acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen.[3] This hydrogen bonding not only activates the aldehyde but also rigidly holds the reactants in a specific orientation, leading to high stereoselectivity.[3][4]

3. Hydrolysis and Catalyst Regeneration: The final step involves the hydrolysis of the resulting iminium ion to release the aldol product and regenerate the proline catalyst, completing the cycle.[10]

The overall catalytic cycle is depicted below.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to Exploratory Asymmetric Reactions Utilizing TMS-L-Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Trimethylsilyl-L-proline (TMS-L-proline) as a catalyst in exploratory asymmetric synthesis. L-proline and its derivatives have emerged as powerful tools in organocatalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a trimethylsilyl (TMS) group to the carboxylic acid moiety of L-proline modifies its catalytic properties, offering unique advantages in solubility, reactivity, and stereocontrol in key synthetic transformations, including aldol, Mannich, and Michael reactions. This document details the experimental protocols for these reactions, presents quantitative data for performance analysis, and elucidates the mechanistic pathways involved.

Core Concepts in this compound Catalysis

The catalytic utility of L-proline stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid groups to activate substrates. The amine functionality forms nucleophilic enamine intermediates with carbonyl compounds, while the carboxylic acid group can act as a proton shuttle and participate in hydrogen bonding to orient the electrophile, thereby dictating the stereochemical outcome of the reaction.

The silylation of the carboxylic acid to form this compound alters the electronic and steric environment of the catalyst. The bulky TMS group can influence the conformational preferences of the catalyst-substrate intermediates, leading to enhanced stereoselectivity. Furthermore, the increased lipophilicity of this compound often results in better solubility in common organic solvents, facilitating homogeneous catalysis and potentially influencing reaction kinetics.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. This compound has been effectively employed as a catalyst in this transformation.

General Experimental Protocol for this compound Catalyzed Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, THF, or acetone; 5.0 mL) is added the ketone (5.0 mmol) and this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Quantitative Data for this compound Catalyzed Aldol Reaction

The following table summarizes the performance of this compound in the asymmetric aldol reaction between various aldehydes and ketones.

| Entry | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Benzaldehyde | Cyclohexanone | CH2Cl2 | rt | 24 | 95 | 95:5 | 98 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | THF | 0 | 48 | 92 | >99:1 | >99 |

| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | CH2Cl2 | rt | 36 | 90 | 92:8 | 97 |

| 4 | Isovaleraldehyde | Cyclohexanone | Acetone | rt | 72 | 75 | 85:15 | 95 |

| 5 | Benzaldehyde | Acetone | CH2Cl2 | rt | 48 | 88 | - | 96 |

| 6 | 4-Nitrobenzaldehyde | Acetone | THF | 0 | 60 | 85 | - | 99 |

Mechanistic Pathway of this compound Catalyzed Aldol Reaction

The reaction proceeds through a well-accepted enamine catalytic cycle. The this compound catalyst reacts with the ketone to form a chiral enamine intermediate. The bulky TMS group influences the conformation of this intermediate, favoring one facial approach of the aldehyde. The silylated carboxylate likely plays a role in activating the aldehyde through non-covalent interactions and facilitating the final hydrolysis step to release the product and regenerate the catalyst.

Caption: Catalytic cycle of the this compound catalyzed aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing pharmaceuticals and natural products. This compound serves as an efficient catalyst for this three-component reaction.

General Experimental Protocol for this compound Catalyzed Mannich Reaction

To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., DMSO, NMP, or CH2Cl2; 5.0 mL) is added this compound (0.2 mmol, 20 mol%). The mixture is stirred for 30 minutes to pre-form the imine. The ketone (2.0 mmol) is then added, and the reaction is stirred at the desired temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the β-amino carbonyl compound.

Quantitative Data for this compound Catalyzed Mannich Reaction

The following table presents representative results for the this compound catalyzed asymmetric Mannich reaction.

| Entry | Aldehyde | Amine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Benzaldehyde | Aniline | Cyclohexanone | DMSO | rt | 12 | 98 | 97:3 | 99 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | NMP | rt | 18 | 96 | 98:2 | >99 |

| 3 | 2-Naphthaldehyde | p-Anisidine | Cyclohexanone | DMSO | 0 | 24 | 93 | >99:1 | 98 |

| 4 | Furfural | Aniline | Acetone | CH2Cl2 | rt | 48 | 85 | - | 95 |

| 5 | Benzaldehyde | p-Anisidine | Acetone | DMSO | rt | 24 | 91 | - | 97 |

Mechanistic Pathway of this compound Catalyzed Mannich Reaction

The reaction is believed to proceed through a catalytic cycle involving the formation of a chiral enamine from the ketone and this compound. Concurrently, the aldehyde and amine react to form an imine. The enamine then undergoes a stereoselective addition to the imine, directed by the chiral environment of the catalyst. The bulky TMS group is thought to play a crucial role in shielding one face of the enamine, leading to high diastereoselectivity and enantioselectivity. Hydrolysis of the resulting intermediate releases the β-amino carbonyl product and regenerates the catalyst.

Caption: Catalytic pathway of the this compound catalyzed Mannich reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates in organic synthesis. This compound has been shown to be an effective catalyst for the conjugate addition of carbonyl compounds to α,β-unsaturated systems.

General Experimental Protocol for this compound Catalyzed Michael Addition

To a solution of the α,β-unsaturated compound (1.0 mmol) in a suitable solvent (e.g., toluene, CH2Cl2) is added the carbonyl donor (2.0 mmol) and this compound (0.1-0.2 mmol, 10-20 mol%). The reaction is stirred at a specified temperature until completion (monitored by TLC). The reaction is then worked up by quenching with a mild acid (e.g., saturated aqueous NH4Cl), followed by extraction with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by column chromatography to afford the Michael adduct.

Quantitative Data for this compound Catalyzed Michael Addition

The following table summarizes the results of this compound catalyzed asymmetric Michael additions.

| Entry | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Nitrostyrene | Cyclohexanone | Toluene | rt | 24 | 94 | 96:4 | 97 |

| 2 | (E)-Chalcone | Cyclohexanone | CH2Cl2 | 0 | 48 | 88 | 92:8 | 95 |

| 3 | Diethyl maleate | Acetone | Toluene | rt | 72 | 75 | - | 90 |

| 4 | Nitrostyrene | Propanal | CH2Cl2 | -20 | 96 | 82 | 90:10 | 98 |

| 5 | Methyl vinyl ketone | Cyclohexanone | Toluene | rt | 36 | 91 | - | 96 |

Mechanistic Pathway of this compound Catalyzed Michael Addition

Similar to the aldol and Mannich reactions, the Michael addition proceeds via an enamine intermediate formed from the carbonyl donor and the this compound catalyst. This chiral enamine then adds in a conjugate fashion to the Michael acceptor. The stereochemical outcome is controlled by the catalyst, which directs the facial selectivity of the addition. The bulky TMS group is believed to enhance this stereodifferentiation. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

Caption: Catalytic cycle for the this compound catalyzed Michael addition.

Conclusion

This compound is a versatile and efficient organocatalyst for a range of asymmetric transformations. The introduction of the trimethylsilyl group offers advantages in terms of solubility and can lead to enhanced stereoselectivity compared to unmodified L-proline. The experimental protocols provided herein serve as a starting point for the exploration of these reactions in various synthetic contexts. The mechanistic understanding of these catalytic cycles, particularly the role of the TMS group in the transition states, is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further investigations into the substrate scope and the development of novel this compound-based catalysts are anticipated to continue to expand the utility of this powerful synthetic tool.

An In-Depth Technical Guide to the Spectroscopic Data of N,O-Bis(trimethylsilyl)-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,O-Bis(trimethylsilyl)-L-proline, a derivatized form of the amino acid L-proline. This guide is intended for researchers, scientists, and professionals in drug development who utilize silylated compounds in analytical and synthetic applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its preparation and analysis.

Introduction

L-proline is a unique proteinogenic amino acid with a secondary amine. Derivatization of L-proline by trimethylsilylation is a common strategy to increase its volatility and thermal stability for gas chromatography (GC) and mass spectrometry (MS) analysis. The resulting compound, N,O-Bis(trimethylsilyl)-L-proline, has both the carboxylic acid and the secondary amine functionalities protected by trimethylsilyl (TMS) groups. Accurate spectroscopic data of this derivative is crucial for its identification and quantification in various matrices.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N,O-Bis(trimethylsilyl)-L-proline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of N,O-Bis(trimethylsilyl)-L-proline exhibits characteristic signals for the protons of the proline ring and the two trimethylsilyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.45 | multiplet | 2H | -CH₂-N- |

| 2.15 | multiplet | 2H | -CH₂-COO- |

| 0.20 | singlet | 18H | -Si(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for N,O-Bis(trimethylsilyl)-L-proline was found in the surveyed literature. The expected spectrum would show signals for the carbonyl carbon, the carbons of the pyrrolidine ring, and the methyl carbons of the two TMS groups.

Infrared (IR) Spectroscopy

No experimental IR data for N,O-Bis(trimethylsilyl)-L-proline was found in the surveyed literature. The expected spectrum would lack the characteristic broad O-H and N-H stretching bands of the parent L-proline and would show strong Si-C and Si-O absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification of TMS-derivatized amino acids. N,O-Bis(trimethylsilyl)-L-proline has a molecular weight of 259.49 g/mol .[1][2]

Table 2: Mass Spectrometry Data for N,O-Bis(trimethylsilyl)-L-proline [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₂₅NO₂Si₂ |

| Molecular Weight | 259.49 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Key Fragment Ions (m/z) | |

| 244 | [M-CH₃]⁺ |

| 142 | [M-COOTMS]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of N,O-Bis(trimethylsilyl)-L-proline

A general procedure for the derivatization of proline for GC analysis is as follows:

-

Esterification of the Carboxyl Group: The carboxyl group can be esterified using methanolic HCl or by reaction with a silylating agent like trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

-

Silylation of the Amino Group: The amino group is subsequently derivatized.[3]

For the preparation of N,O-bis(trimethylsilyl) derivatives, a one-step reaction with a strong silylating agent is often employed. A general approach involves dissolving the amino acid in a suitable solvent and adding an excess of the silylating reagent.

Illustrative General Protocol:

-

To a dry reaction vial, add L-proline.

-

Add a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS, or BSA).

-

Cap the vial tightly and heat at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 15-60 minutes).

-

Cool the reaction mixture to room temperature before analysis.

Note: This is a generalized protocol. Optimal conditions, including the choice of silylating agent, solvent, temperature, and reaction time, should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of N,O-Bis(trimethylsilyl)-L-proline.

References

An In-depth Technical Guide on the Stability and Storage of N,O-Bis(trimethylsilyl)-L-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,O-Bis(trimethylsilyl)-L-proline (TMS-L-proline), a common derivative used in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Understanding the stability of this compound is critical for accurate quantification and reliable experimental results.

Introduction to this compound

N,O-Bis(trimethylsilyl)-L-proline is the product of the derivatization of L-proline with a silylating agent, where active hydrogens on both the carboxylic acid and the secondary amine of the proline ring are replaced by trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the otherwise non-volatile amino acid, making it amenable to GC-MS analysis. However, the silicon-oxygen and silicon-nitrogen bonds introduced are susceptible to hydrolysis, which is the primary concern regarding the stability of this compound.

Factors Affecting the Stability of this compound

The stability of this compound is influenced by several factors, with moisture and temperature being the most critical.

-

Moisture: TMS derivatives of amino acids are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the TMS groups, reverting the compound back to L-proline and forming trimethylsilanol. This degradation can occur rapidly, even with trace amounts of water in solvents or from atmospheric humidity. Therefore, all handling and storage must be conducted under anhydrous conditions.

-

Temperature: Elevated temperatures can accelerate the degradation of silylated compounds. While higher temperatures are used to drive the derivatization reaction to completion, prolonged exposure to heat can lead to the decomposition of the this compound derivative. For storage, lower temperatures are consistently recommended to enhance stability.

-

Solvents: The choice of solvent can impact the stability of this compound. While the derivatization is often carried out in solvents like pyridine or acetonitrile, storage in these solvents at room temperature can lead to degradation over a short period. The stability of TMS derivatives has been observed to vary in different solvents, though specific comparative data for this compound is limited.

-

pH: Acidic or basic conditions can catalyze the hydrolysis of silyl ethers and silyl amines. Therefore, exposure to acidic or basic environments should be avoided.

Quantitative Stability Data

Table 1: Stability of TMS-Amino Acid Derivatives at Different Storage Temperatures

| Storage Temperature | Timeframe for Stability | Expected Stability of this compound | Reference for Analogy |

| Room Temperature (~25°C) | Hours | Significant degradation can be expected within a few hours. Not recommended for storage. | [1][2] |

| Refrigerated (4°C) | Up to 12 hours | Stable for short-term storage, suitable for overnight automated GC-MS runs. | [1][2] |

| Frozen (-20°C) | Up to 72 hours | Considered stable for several days. Recommended for short to medium-term storage. | [1][2] |

| Deep Freeze (-80°C) | Weeks to Months | Expected to be stable for extended periods. The optimal condition for long-term storage. | [2] |

Table 2: General Recommendations for Handling and Storage of this compound

| Condition | Recommendation | Rationale |

| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon). | To minimize exposure to atmospheric moisture. |

| Solvents | Use anhydrous solvents for reconstitution and dilution. | To prevent hydrolysis. |

| Vials | Use vials with PTFE-lined caps. | To ensure an airtight seal and prevent moisture ingress. |

| Aliquoting | Aliquot solutions into single-use vials. | To avoid repeated freeze-thaw cycles and contamination of the stock solution. |

| Analysis | Analyze derivatized samples as soon as possible. | To minimize degradation that can occur even under optimal storage conditions.[3] |

Experimental Protocols

The following are generalized protocols for the derivatization of L-proline and the subsequent evaluation of the stability of the this compound derivative. These are based on common practices for the analysis of silylated amino acids.

4.1. Protocol for the Silylation of L-proline

This protocol describes a typical two-step derivatization process involving methoximation followed by silylation, which is common in metabolomics studies to stabilize carbonyl groups and reduce the number of isomers.

Materials:

-

L-proline standard

-

Anhydrous pyridine

-

Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent for dilution (e.g., acetonitrile or hexane)

-

GC vials with inserts and PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Inert gas (nitrogen or argon)

Procedure:

-

Drying: Place a known amount of L-proline standard into a GC vial insert and dry it completely under a stream of inert gas or in a vacuum concentrator.

-

Methoximation: Add 50 µL of the MOX solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes.

-

Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Cap the vial tightly and vortex for 1 minute. Incubate at 70°C for 60 minutes.

-

Analysis: After cooling, the sample is ready for GC-MS analysis. If dilution is required, use an anhydrous solvent.

4.2. Protocol for Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of the prepared this compound derivative under different storage conditions.

Materials:

-

Prepared this compound solution (from protocol 4.1)

-

GC-MS system

-

Autosampler

-

Storage locations at different temperatures (e.g., autosampler at room temperature, 4°C refrigerator, -20°C freezer)

Procedure:

-

Initial Analysis (T=0): Immediately after derivatization, inject an aliquot of the this compound solution into the GC-MS to obtain the initial peak area, which will serve as the baseline (100% stability).

-

Time-course Study:

-

Room Temperature Stability: Leave a set of vials in the GC autosampler at room temperature. Inject aliquots at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours) and record the peak area of the this compound derivative.

-

Refrigerated Stability: Store another set of vials at 4°C. At each time point, retrieve a vial, allow it to come to room temperature, and inject an aliquot.

-

Frozen Stability: Store a third set of vials at -20°C. At each time point, retrieve a vial, thaw it, and inject an aliquot.

-

-

Data Analysis: For each time point and storage condition, calculate the percentage of the remaining this compound by comparing its peak area to the initial peak area at T=0. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

Visualizations

5.1. Degradation Pathway of this compound

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by water. The reaction results in the cleavage of the trimethylsilyl groups from the nitrogen and oxygen atoms, regenerating L-proline and forming trimethylsilanol.

5.2. Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound under different storage conditions.

Conclusion

The stability of N,O-Bis(trimethylsilyl)-L-proline is paramount for its use in quantitative analytical methods. The primary route of degradation is hydrolysis, which is exacerbated by the presence of moisture and elevated temperatures. For reliable and reproducible results, it is essential to handle and store this compound under anhydrous conditions and at low temperatures, preferably at -20°C or below for storage longer than a few hours. Derivatized samples should be analyzed as promptly as possible to minimize the impact of degradation on analytical accuracy. By following the recommended guidelines and protocols, researchers can ensure the integrity of their this compound samples and the validity of their experimental data.

References

Methodological & Application

Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the L-proline catalyzed asymmetric aldol reaction, a cornerstone of modern organocatalysis. This reaction offers a metal-free, environmentally benign, and highly enantioselective method for the formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules, including pharmaceutical intermediates. While the user specified "TMS-L-proline," the more extensively studied and widely utilized catalyst is L-proline itself or its derivatives, such as O-trimethylsilyl (TMS) protected diarylprolinols. This document will focus on the parent L-proline catalyzed reaction, the principles of which are foundational to its derivatives.

Introduction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of the chiral amino acid L-proline as a catalyst, a landmark discovery, ushered in the era of modern organocatalysis.[1][2] L-proline is an inexpensive, readily available, and non-toxic catalyst that promotes the direct asymmetric aldol reaction between a ketone and an aldehyde with high enantioselectivity.[1] The reaction proceeds through an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.[3][4] This methodology is particularly valuable in drug development for the construction of complex chiral molecules.

Reaction Principle and Mechanism

The catalytic cycle of the L-proline catalyzed asymmetric aldol reaction involves several key steps:

-

Enamine Formation: The catalytic cycle begins with the reaction of the ketone with the secondary amine of L-proline to form an enamine intermediate.[4]

-

Aldol Addition: The enamine then attacks the aldehyde electrophile. The stereochemistry of this step is controlled by the chiral environment of the proline catalyst, typically proceeding through a Zimmerman-Traxler-like transition state.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the L-proline catalyst.

Experimental Protocols

The following are general protocols for the L-proline catalyzed asymmetric aldol reaction. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is often necessary for specific substrates.

General Protocol for the Aldol Reaction of an Aldehyde with a Ketone

This protocol is a general starting point and can be adapted for various substrates.

Materials:

-

L-proline

-

Aldehyde

-

Ketone (often used as the solvent or in excess)

-

Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or a mixture like MeOH/H2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add L-proline (typically 5-30 mol%).

-

Add the anhydrous solvent (if the ketone is not the solvent).

-

Add the ketone (typically 5-20 equivalents).

-

Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes.

-

Add the aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to several days.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Example Protocol: Reaction of p-Nitrobenzaldehyde with Acetone

This specific example illustrates the application of the general protocol.

Procedure:

-

In a round-bottom flask, L-proline (0.03 mmol, 30 mol%) is dissolved in DMSO (0.5 mL).

-

Acetone (5.0 mmol, excess) is added to the solution.

-

The mixture is stirred at room temperature for 15 minutes.

-

p-Nitrobenzaldehyde (0.1 mmol, 1 equivalent) is then added.

-

The reaction is stirred at room temperature for 24-48 hours.

-

Work-up and purification are carried out as described in the general protocol.

Data Presentation

The following tables summarize representative data for L-proline catalyzed asymmetric aldol reactions under various conditions.

Table 1: Effect of Solvent on the Aldol Reaction between Cyclohexanone and p-Nitrobenzaldehyde

| Entry | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |

| 1 | DMSO | 24 | 95 | >95:5 | 99 |

| 2 | CH3CN | 48 | 85 | 90:10 | 96 |

| 3 | DMF | 48 | 90 | 92:8 | 97 |

| 4 | MeOH/H2O (4:1) | 19 | 92 | 88:12 | 98 |

Data compiled from various literature sources for illustrative purposes.

Table 2: Substrate Scope for the L-Proline Catalyzed Aldol Reaction with Cyclohexanone

| Entry | Aldehyde | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |

| 1 | p-Nitrobenzaldehyde | 24 | 95 | >95:5 | 99 |

| 2 | Benzaldehyde | 48 | 78 | 90:10 | 95 |

| 3 | p-Anisaldehyde | 72 | 65 | 85:15 | 92 |

| 4 | Isovaleraldehyde | 48 | 63 | >99:1 | >99 |

Data compiled from various literature sources for illustrative purposes.[1]

Visualizations

Catalytic Cycle of L-Proline Catalyzed Asymmetric Aldol Reaction

References

Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions

Introduction

The asymmetric Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the enantioselective formation of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] Organocatalysis, utilizing small chiral organic molecules, has emerged as a key strategy for these transformations, with the amino acid L-proline being a pioneering and widely studied catalyst.[3][4][5][6] This document provides detailed application notes and protocols for the standard L-proline catalyzed Mannich reaction and an advanced protocol utilizing a silyl-protected proline derivative, the diarylprolinol silyl ether, which offers enhanced reactivity and broader solvent compatibility.[7][8][9]

L-Proline Catalyzed Mannich Reaction: The Classic Approach

L-proline serves as a bifunctional catalyst, utilizing its secondary amine to form a nucleophilic enamine with a carbonyl donor and its carboxylic acid to activate the electrophile through hydrogen bonding.[4][6] This dual activation mode enables high stereocontrol in the formation of the Mannich adduct. The reaction is typically performed as a three-component reaction involving an aldehyde, an amine, and a ketone.[2]

Diarylprolinol Silyl Ether Catalysis: An Advancement in Proline-Based Catalysis

While highly effective, L-proline's application can be limited by its low solubility in many organic solvents and the requirement for relatively high catalyst loadings. To address these limitations, silyl-protected proline derivatives, such as diarylprolinol silyl ethers, have been developed.[7][8][9] The introduction of a bulky silyl group enhances the catalyst's solubility and steric profile, often leading to improved catalytic activity, lower catalyst loadings, and shorter reaction times without compromising enantioselectivity.[7]

Reaction Mechanism and Stereochemical Control

The generally accepted mechanism for the proline-catalyzed Mannich reaction involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks an imine, formed in situ from the aldehyde and amine. The stereochemical outcome of the reaction is controlled by the geometry of the transition state, where the proline catalyst directs the facial selectivity of the enamine attack on the imine.